molecular formula C9H8BrFO2 B13471799 2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid CAS No. 1377934-85-4

2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid

Cat. No.: B13471799
CAS No.: 1377934-85-4
M. Wt: 247.06 g/mol
InChI Key: VKOQAAFMMZYDRB-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of acetic acid, where the hydrogen atoms of the phenyl ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-fluoro-4-methylphenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-(2-Amino-6-fluoro-4-methylphenyl)acetic acid.

    Oxidation: Formation of 2-(2-Bromo-6-fluoro-4-methylbenzoic acid).

    Reduction: Formation of 2-(2-Bromo-6-fluoro-4-methylphenyl)ethanol.

Scientific Research Applications

2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenyl)acetic acid
  • 2-(4-Bromo-2-fluorophenyl)acetic acid
  • 2-(4-Bromo-2-methylphenyl)acetic acid

Uniqueness

2-(2-Bromo-6-fluoro-4-methylphenyl)acetic acid is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1377934-85-4

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-(2-bromo-6-fluoro-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H8BrFO2/c1-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

VKOQAAFMMZYDRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)CC(=O)O)F

Origin of Product

United States

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